molecular formula C9H10N2O B010752 (2-methyl-1H-benzo[d]imidazol-5-yl)methanol CAS No. 106429-52-1

(2-methyl-1H-benzo[d]imidazol-5-yl)methanol

Cat. No.: B010752
CAS No.: 106429-52-1
M. Wt: 162.19 g/mol
InChI Key: ZUBHEDOIBQETHF-UHFFFAOYSA-N
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Description

(2-methyl-1H-benzo[d]imidazol-5-yl)methanol is a high-purity benzimidazole-based chemical compound designed for research and development applications. As a functionalized benzimidazole derivative, it serves as a versatile and valuable synthetic intermediate for constructing more complex molecular architectures in medicinal chemistry and drug discovery. The benzimidazole pharmacophore is a privileged scaffold in pharmaceutical sciences, known for its wide spectrum of biological activities. This particular compound, featuring a methyl group at the 2-position and a hydroxymethyl group at the 5-position, offers dual sites for chemical modification, facilitating its incorporation into larger structures or the creation of diverse chemical libraries. Research Context & Potential Applications: Benzimidazole derivatives are extensively investigated for their pharmacological properties. While the specific activity of this compound must be established empirically, related analogs have demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus (including MRSA) and Candida albicans . Other benzimidazole compounds are known for anticancer properties, with some hybrids acting as CDK4/6 inhibitors , and additional research explores their anti-inflammatory and antioxidant potential . The presence of the hydroxymethyl group makes this compound a strategic precursor for synthesizing novel hybrids, such as benzimidazole-pyrimidine structures, which are a prominent area in the development of new therapeutic agents . Handling and Usage: This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all appropriate laboratory safety protocols when handling this chemical.

Properties

IUPAC Name

(2-methyl-3H-benzimidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-10-8-3-2-7(5-12)4-9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBHEDOIBQETHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290341
Record name 2-Methyl-1H-benzimidazole-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106429-52-1
Record name 2-Methyl-1H-benzimidazole-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106429-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-benzimidazole-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1H-benzo[d]imidazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzimidazole with formaldehyde in the presence of a catalyst. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1H-benzo[d]imidazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of (2-methyl-1H-benzo[d]imidazol-5-yl)carboxylic acid.

    Reduction: Formation of (2-methyl-1H-benzo[d]imidazol-5-yl)methanamine.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Biological Applications

Bioactivity:
Research indicates that (2-methyl-1H-benzo[d]imidazol-5-yl)methanol exhibits various biological activities, which suggest potential therapeutic applications:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may interact with proteins involved in microbial resistance mechanisms, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Properties: The compound has shown promise in inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .
  • Cell Signaling: Interaction studies highlight its binding affinity with various biological targets, suggesting roles in cellular signaling pathways .

Medical Applications

Pharmaceutical Development:
this compound has been explored for its potential as a pharmaceutical agent. Notably, it has been included in formulations aimed at inhibiting tumor cell growth and treating cancer. Its mechanism of action may involve interference with specific molecular targets associated with cancer progression .

Case Studies:
Several studies have documented the efficacy of this compound in preclinical models:

  • Tumor Inhibition: In vitro studies have demonstrated that this compound can inhibit the growth of certain tumor cell lines, suggesting its utility in cancer therapy .

Industrial Applications

Material Science:
The unique chemical structure of this compound makes it valuable in developing new materials and chemical processes. Its reactivity allows for the synthesis of complex molecules, which can be applied in various industrial applications .

Mechanism of Action

The mechanism of action of (2-methyl-1H-benzo[d]imidazol-5-yl)methanol involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of benzimidazole derivatives are highly sensitive to substituent modifications. Below is a detailed comparison with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Activities Reference
(2-Methyl-1H-benzo[d]imidazol-5-yl)methanol Benzimidazole - 2-CH3, 5-CH2OH 162.18 Enzyme inhibition, antimicrobial
4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol (DMAM-BMI) Benzimidazole - 2-CH3, 4-(CH2N(CH3)2), 5-OH 205.26 Kinase inhibition, anticancer potential
(2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol Imidazole - 2-SH, 1-propyl, 5-CH2OH 172.25 Antimicrobial, enzyme modulation
(1-Methyl-1H-imidazol-5-yl)methanol Imidazole - 1-CH3, 5-CH2OH 114.14 Ligand in coordination chemistry
(1-Ethyl-1H-imidazol-5-yl)methanol Imidazole - 1-CH2CH3, 5-CH2OH 128.17 Intermediate in organic synthesis
Key Observations:

Benzimidazole vs. Imidazole Cores: Benzimidazole derivatives (e.g., DMAM-BMI) exhibit higher molecular weights and increased aromaticity compared to simple imidazole analogs. This enhances their binding affinity to planar biological targets, such as DNA or enzyme active sites . Imidazole derivatives (e.g., (1-Methyl-1H-imidazol-5-yl)methanol) lack the fused benzene ring, reducing steric hindrance and improving solubility but limiting π-π stacking interactions .

Substituent Effects: Hydroxymethyl (-CH2OH): Present in all compared compounds, this group improves water solubility and enables hydrogen bonding. In this compound, its placement on the benzimidazole core may enhance target specificity compared to imidazole analogs . Mercapto (-SH): Found in (2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol, this group confers antioxidant properties and thiol-mediated enzyme inhibition, absent in the target compound . Dimethylaminomethyl (-CH2N(CH3)2): In DMAM-BMI, this substituent increases basicity and membrane permeability, critical for intracellular kinase inhibition .

Biological Activity

(2-methyl-1H-benzo[d]imidazol-5-yl)methanol is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H10N2O. It features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of the hydroxymethyl group at the 5-position enhances its reactivity and potential for biological interactions.

Research indicates that this compound interacts with various biological targets, influencing cellular pathways. Preliminary studies suggest it may exhibit:

  • Antimicrobial Activity : The compound shows potential against various bacterial strains, likely through disruption of microbial cell membranes.
  • Anticancer Activity : Initial findings indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Biological Activity Overview

Activity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in cancer cell lines (e.g., MDA-MB-231).
Anti-inflammatoryModulates cytokine production, potentially reducing inflammation.

Case Studies

  • Antimicrobial Effects : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a promising role as an antimicrobial agent .
  • Anticancer Potential : In vitro assays demonstrated that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231), indicating potent anticancer activity. The mechanism appears to involve the induction of reactive oxygen species (ROS) leading to DNA damage and apoptosis .
  • Inflammatory Response Modulation : The compound has been shown to inhibit pro-inflammatory cytokines in macrophage models, suggesting its utility in managing inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related benzimidazole derivatives.

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
2-(5-(Hydroxy(phenyl)methyl)-1H-benzo[d]imidazol-2-yl)phenolLowModerate
5-Chloro-2-(2-nitro-phenyl)-1H-benzoimidazoleHighLow

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare (2-methyl-1H-benzo[d]imidazol-5-yl)methanol?

  • The compound is typically synthesized via reduction of a ketone or ester precursor. For example, LiAlH₄ in THF at 0°C effectively reduces carbonyl groups to hydroxymethyl moieties in benzimidazole derivatives . Reaction optimization includes controlling stoichiometry (e.g., 1:2 molar ratio of LiAlH₄ to substrate) and purification via vacuum evaporation . Yield improvements may involve inert atmospheres (N₂/Ar) or alternative reductants like NaBH₄ with catalytic additives.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Key signals include the methyl group (δ ~2.5 ppm, singlet) and hydroxymethyl protons (δ ~4.8 ppm, broad) .
  • FTIR : Hydroxyl stretches (~3200–3400 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 179.0946) . Ambiguities in splitting patterns require 2D NMR (HSQC, HMBC) or comparison with DFT-predicted spectra .

Q. How can solubility challenges be addressed for in vitro assays?

  • Use co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes. For aqueous solubility, adjust pH (e.g., phosphate buffer at pH 6.5–7.4) or employ surfactants (e.g., Tween-80). Monitor solubility via HPLC with C18 columns and gradient elution (MeOH:H₂O, 0.1% formic acid) .

Advanced Research Questions

Q. What computational approaches predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Hybrid functionals like B3LYP (with 20% exact exchange ) model HOMO-LUMO gaps (e.g., ~5.2 eV) and Fukui indices to identify nucleophilic sites. Solvent effects are incorporated via the Polarizable Continuum Model (PCM) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS.

Q. How can contradictory spectroscopic data (e.g., conflicting NMR shifts) be resolved?

  • Cross-validate with 2D NMR (COSY, NOESY) to assign proton-proton correlations. For ambiguous cases, single-crystal XRD provides definitive structural confirmation. SHELX software (SHELXT for solution, SHELXL for refinement) resolves disorder in methyl/imidazole groups .

Q. What strategies enable selective functionalization of the benzimidazole core?

  • Protection-Deprotection : Protect the hydroxymethyl group as a TBS ether before electrophilic substitutions (e.g., Suzuki coupling at position 2 ). Deprotect with TBAF in THF.
  • Catalysis : Use Pd(OAc)₂/XPhos for arylations or CuI for azide-alkyne cycloadditions. Monitor reactions via TLC (silica, ethyl acetate/hexane 1:1) .

Q. How should stability studies be designed to assess storage conditions?

  • Store under argon at +5°C in amber glass . Assess degradation via:

  • HPLC : Track impurity peaks (e.g., oxidation products) over 4 weeks.
  • DSC : Measure melting point shifts (>2°C indicates polymorphism).

Q. What crystallographic methods yield high-quality structures for this compound?

  • Grow crystals via vapor diffusion (diethyl ether into DCM solution) or slow cooling from DMF. Collect XRD data at 90 K to minimize thermal motion. Solve structures using direct methods in SHELXT and refine with SHELXL, accounting for H-atom disorder .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-methyl-1H-benzo[d]imidazol-5-yl)methanol
Reactant of Route 2
(2-methyl-1H-benzo[d]imidazol-5-yl)methanol

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